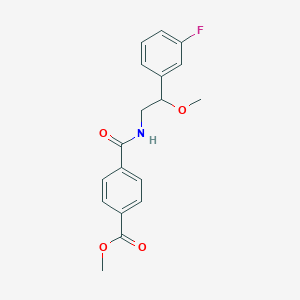
4-((2-(3-フルオロフェニル)-2-メトキシエチル)カルバモイル)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate is an organic compound with a complex structure that includes a fluorophenyl group, a methoxyethyl group, and a carbamoyl benzoate moiety
科学的研究の応用
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the intermediate 3-fluorophenyl-2-methoxyethylamine. This intermediate is then reacted with 4-carbamoylbenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
作用機序
The mechanism of action of Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Methyl 4-((2-(4-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate
- Methyl 4-((2-(3-chlorophenyl)-2-methoxyethyl)carbamoyl)benzoate
- Methyl 4-((2-(3-fluorophenyl)-2-ethoxyethyl)carbamoyl)benzoate
Uniqueness
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the methoxyethyl group. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
特性
IUPAC Name |
methyl 4-[[2-(3-fluorophenyl)-2-methoxyethyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-23-16(14-4-3-5-15(19)10-14)11-20-17(21)12-6-8-13(9-7-12)18(22)24-2/h3-10,16H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKMYYHZCDTAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437679.png)
![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2437682.png)
![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)
![2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2437685.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2437686.png)
![N,N-diethyl-2-[3-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide](/img/structure/B2437688.png)
![3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride](/img/structure/B2437689.png)
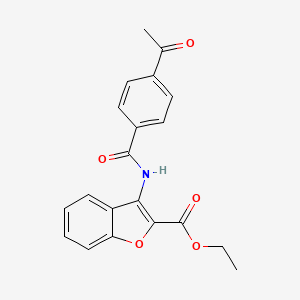
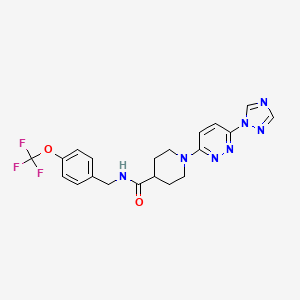
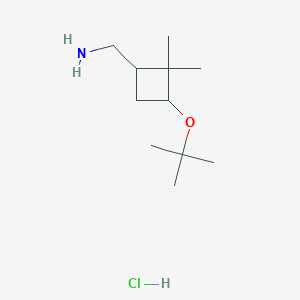
![2-Chloro-N-(2-hydroxy-2-methylpropyl)-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B2437695.png)
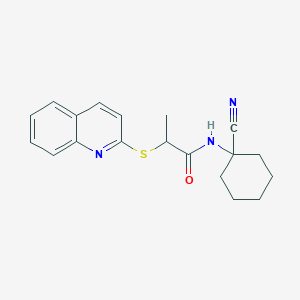
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-methoxypropan-2-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2437698.png)
![4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2437699.png)
